1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene

CAS No.: 1309569-16-1

Cat. No.: VC2998291

Molecular Formula: C13H10F5NO4S2

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1309569-16-1 |

|---|---|

| Molecular Formula | C13H10F5NO4S2 |

| Molecular Weight | 403.3 g/mol |

| IUPAC Name | [4-(benzenesulfonylmethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane |

| Standard InChI | InChI=1S/C13H10F5NO4S2/c14-25(15,16,17,18)12-7-6-10(13(8-12)19(20)21)9-24(22,23)11-4-2-1-3-5-11/h1-8H,9H2 |

| Standard InChI Key | LRPZKQSJKGKUSQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)S(F)(F)(F)(F)F)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)S(F)(F)(F)(F)F)[N+](=O)[O-] |

Introduction

Fundamental Properties and Identification

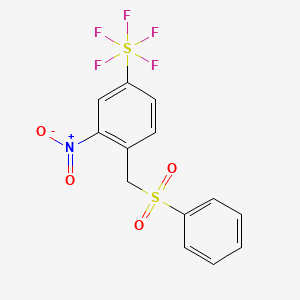

1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene is an organosulfur compound characterized by a benzene ring with three distinct functional groups: a nitro group, a benzenesulfoxylmethyl moiety, and a pentafluorosulfanyl group. The basic identification parameters of this compound are summarized in Table 1 below.

| Parameter | Value |

|---|---|

| CAS Registry Number | 1309569-16-1 |

| Molecular Formula | C13H10F5NO4S2 |

| Molecular Weight | 403.3 g/mol |

| IUPAC Name | [4-(benzenesulfonylmethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane |

| Standard InChI | InChI=1S/C13H10F5NO4S2/c14-25(15,16,17,18)12-7-6-10(13(8-12)19(20)21)9-24(22,23)11-4-2-1-3-5-11/h1-8H,9H2 |

| Standard InChIKey | LRPZKQSJKGKUSQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)S(F)(F)(F)(F)F)N+[O-] |

| PubChem Compound ID | 53342849 |

Table 1: Identification parameters of 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene

Structural Characteristics

The structural complexity of 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene arises from its three primary functional groups attached to a benzene ring. The compound consists of a benzene ring substituted with:

-

A nitro group (NO2) at position 1, which contributes to the electron-withdrawing properties of the molecule

-

A benzenesulfoxylmethyl group at position 2, featuring a sulfone linkage between the main aromatic ring and a second benzene ring

-

A pentafluorosulfanyl group (SF5) at position 5, which is a key structural feature contributing to the compound's unique properties

The pentafluorosulfanyl group is of particular interest as it possesses a hypervalent sulfur atom coordinated with five fluorine atoms in an octahedral arrangement. This group is known to impart enhanced stability and unique chemical behavior compared to related compounds.

Physical and Chemical Properties

Based on supplier specifications and analytical data, 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene exhibits the following physical and chemical properties:

| Property | Description |

|---|---|

| Physical State | Solid or liquid (dependent on temperature and purity) |

| Purity Range | 95-99% (commercial sources) |

| Storage Requirements | Sealed, air-resistant containers |

| Transportation Methods | Air or sea freight in appropriate containers |

| Primary Applications | Pharmaceutical research, industrial synthesis, agricultural chemistry |

Table 2: Physical and chemical properties of 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene

The pentafluorosulfanyl (SF5) group contributes significantly to the compound's chemical profile, imparting properties such as high lipophilicity, strong electron-withdrawing character, and exceptional stability. These characteristics make the molecule of interest for various applications in pharmaceuticals and materials science .

Reactivity Patterns

The reactivity of 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene can be understood by examining the individual contributions of its functional groups:

Nitro Group Reactivity

The nitro group (NO2) serves as a powerful electron-withdrawing group that activates the benzene ring toward nucleophilic aromatic substitution (SNAr) reactions. In related compounds, nitro groups have been shown to participate in SNAr reactions with various nucleophiles including alkoxides and thiolates to generate substituted pentafluorosulfanyl benzenes .

Pentafluorosulfanyl Group Influence

The pentafluorosulfanyl (SF5) group is notable for its:

Benzenesulfoxylmethyl Group Chemistry

The benzenesulfoxylmethyl group introduces additional reactivity through:

-

The sulfone functionality, which can participate in various transformations

-

The methylene bridge, which provides a point for potential functionalization

-

The additional phenyl ring, offering sites for further derivatization

Applications and Research Significance

1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene has potential applications across several fields:

Pharmaceutical Research

The compound may serve as an intermediate or building block in pharmaceutical synthesis, particularly where the unique electronic and steric properties of the pentafluorosulfanyl group can be leveraged to modulate drug properties such as:

Agricultural Chemistry

In agricultural applications, pentafluorosulfanyl-containing compounds have demonstrated utility in the development of:

-

Herbicides with enhanced selectivity

-

Fungicides with improved resistance profiles

Materials Science

The compound's unique structural features make it potentially valuable in materials science applications, particularly for:

-

Development of specialty polymers

-

Creation of liquid crystal displays

-

Synthesis of fluorinated materials with unique surface properties

Analytical Methods for Characterization

Standard analytical techniques used for the characterization of 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene include:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation:

-

1H NMR can identify the aromatic protons and the methylene group

-

13C NMR provides information about the carbon framework

-

19F NMR is essential for characterizing the pentafluorosulfanyl group, typically showing characteristic patterns for the equatorial and axial fluorine atoms

Mass spectrometry is also crucial for confirming the molecular weight and fragmentation pattern, with the compound expected to show a molecular ion peak at m/z 403 .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for purity determination and separation. The compound's retention behavior is influenced by its mixed polarity resulting from the lipophilic pentafluorosulfanyl group and the more polar nitro and sulfone functionalities.

Comparison with Related Compounds

Understanding 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene in context requires comparison with structurally related compounds:

Table 3: Comparison of 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene with related compounds

Research Challenges and Future Directions

Despite the potential utility of 1-Nitro-2-benzenesulfoxylmethyl-5-(pentafluorosulfanyl)benzene, several challenges exist in its research and development:

Synthetic Complexity

The multi-step synthesis required for this compound presents challenges in:

-

Scaling up production for industrial applications

-

Optimizing reaction conditions to improve yields

-

Developing more sustainable synthetic routes

Structure-Activity Relationship Studies

Further research is needed to explore:

-

How the specific arrangement of functional groups affects reactivity

-

Whether the compound can serve as a platform for developing libraries of derivatives

-

The influence of the pentafluorosulfanyl group on biological activities when present alongside other functional groups

New Application Development

Future research may focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume